4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol
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Overview
Description
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol typically involves multi-step reactions starting from acyclic starting materials. One common synthetic route includes the following steps:
Ring Closure: The initial step involves the cyclization of benzylidene acetones with ammonium thiocyanates to form the pyrimidine ring.
Aromatization: The intermediate product undergoes aromatization to stabilize the ring structure.
S-Methylation: The thiol group is methylated to form a more reactive intermediate.
Oxidation: The intermediate is oxidized to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired this compound.
Chemical Reactions Analysis
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has been studied for its anti-inflammatory properties and potential use in treating diseases like malaria and sleeping sickness.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), reducing the production of inflammatory mediators.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antiviral Activity: The compound interferes with viral replication by inhibiting key viral enzymes.
Comparison with Similar Compounds
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol can be compared with other similar pyrimidine derivatives:
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound also exhibits antimicrobial and antiviral activities but differs in its substitution pattern on the pyrimidine ring.
4-Amino-2-(4-methoxyphenyl)pyrimidine: Similar in structure but lacks the thiol group, which may affect its reactivity and biological activity.
4-Amino-5-(2-chlorophenyl)pyrimidine-2-thiol: This compound has a chloro substituent instead of a methoxy group, which can influence its chemical properties and applications
Properties
CAS No. |
35070-94-1 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
6-amino-5-(4-methoxyphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H11N3OS/c1-15-8-4-2-7(3-5-8)9-6-13-11(16)14-10(9)12/h2-6H,1H3,(H3,12,13,14,16) |
InChI Key |
JAXAGPGSZWFXPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |
Origin of Product |
United States |
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